Sorbitan distearate
Overview
Description
Sorbitan distearate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and stearic acid. It is commonly used in cosmetics, personal care products, and food items due to its ability to stabilize emulsions and improve texture. This compound is part of the larger family of sorbitan esters, which are known for their versatility and safety in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan distearate is typically synthesized through the esterification of sorbitol with stearic acid. The process involves heating sorbitol and stearic acid in the presence of an acid or alkaline catalyst. Common acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid, while alkaline catalysts such as potassium hydroxide and sodium hydroxide are also used .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, sorbitol is dehydrated to form sorbitan, which is then esterified with stearic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The final product is purified to remove any residual reactants and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sorbitol and stearic acid in the presence of acid or alkaline catalysts.
Hydrolysis: this compound can be hydrolyzed back to sorbitol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and stearic acid.
Scientific Research Applications
Sorbitan distearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food items to improve texture, stability, and shelf life
Mechanism of Action
Sorbitan distearate functions primarily as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the emulsion and preventing separation. This mechanism is crucial in various applications, from cosmetics to pharmaceuticals .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monooleate
- Sorbitan sesquioleate
Comparison: Sorbitan distearate is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier. Compared to sorbitan monostearate and sorbitan tristearate, it offers a different balance of solubility and stability, which can be advantageous in specific formulations. Sorbitan monooleate and sorbitan sesquioleate, on the other hand, have different fatty acid compositions, leading to variations in their emulsifying properties and applications .
Properties
IUPAC Name |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]oxolan-3-yl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41+,42?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBKZAGHNEMSD-MCEKWJMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014912 | |
Record name | Sorbitan, dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36521-89-8 | |
Record name | Anhydrosorbitol distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036521898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, dioctadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan, dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitan, dioctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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